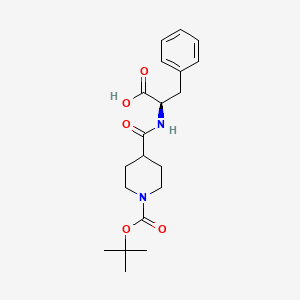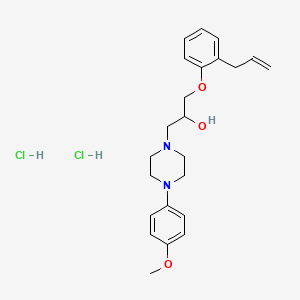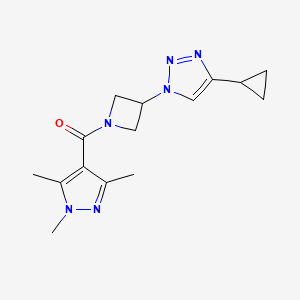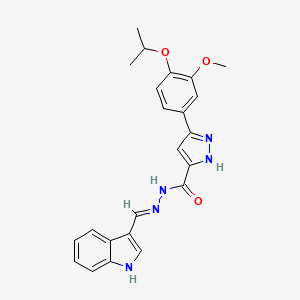
(E)-N'-((1H-indol-3-yl)methylene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This class of compounds, including pyrazole carbohydrazides and their derivatives, has been extensively studied for their diverse biological activities and chemical properties. They are synthesized and characterized through various methods, including FT-IR, NMR, X-ray diffraction, and spectroscopic techniques, to understand their molecular structure, reactivity, and potential applications in various fields excluding drug use and dosage or side effects related information.
Synthesis Analysis
The synthesis of these compounds often involves the condensation reactions of appropriate hydrazides with aldehydes or ketones in the presence of acidic or basic catalysts. For example, (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide was synthesized and characterized, demonstrating the typical procedures and analyses used in the synthesis of such compounds (Karrouchi et al., 2021).
Molecular Structure Analysis
Molecular structure is confirmed through X-ray diffraction, NMR, and other spectroscopic methods, elucidating the (E)-configuration of the azomethine (N=CH) group among other structural features. These studies often include computational methods, such as DFT calculations, to predict and confirm the molecular geometry, electronic structure, and reactivity (Karrouchi et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of these compounds can include interactions with proteins or nucleic acids, potential for hydrogen bonding, and applications in catalysis or as ligands in coordination chemistry. Their reactivity is often explored through experimental and theoretical methods, including molecular docking studies to understand their interaction with biological macromolecules for potential therapeutic uses.
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline structure are determined through experimental methods. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in various applications.
Chemical Properties Analysis
Chemical properties, including stability, reactivity, and the potential for specific reactions, are explored through a combination of experimental and computational methods. Studies often focus on the compound's ability to participate in hydrogen bonding, its electronic structure, and frontier molecular orbitals to deduce its chemical behavior and reactivity.
- Synthesis and structural analysis: (Karrouchi et al., 2021)
- Molecular structure and reactivity: (Karrouchi et al., 2020)
- Chemical and physical properties analysis: (Paul et al., 2020)
科学的研究の応用
Spectroscopic Studies and Potential Applications : This compound has been synthesized and characterized using various spectroscopic methods. Its structure was confirmed through methods like FT-IR, NMR, and X-ray diffraction. These studies are fundamental in understanding the compound's properties and potential applications in fields like materials science or pharmacology (Karrouchi et al., 2021).
Corrosion Protection : Research indicates that derivatives of this compound, such as carbohydrazide-pyrazole compounds, have shown effectiveness in corrosion protection. They have been used as inhibitors in solutions like HCl for protecting metals like mild steel, suggesting their industrial applications (Paul, Yadav, & Obot, 2020).
Potential Anticancer Activity : There has been research on derivatives of this compound regarding their potential antitumor activities. For instance, some derivatives have been tested for tumor cell-growth inhibition, suggesting their possible use in developing cancer treatments (Farghaly, 2010).
Antimicrobial Activity : Several studies have examined the antimicrobial properties of similar compounds. These compounds have been tested against various bacterial strains, indicating their potential in developing new antimicrobial agents (Nasareb & Siddiquia, 2016).
Synthesis and Characterization of Derivatives : Ongoing research involves synthesizing and characterizing novel derivatives of this compound. These studies are crucial for discovering new applications and understanding the compound's chemical behavior (Khalifa, Al-Omar, & Nossier, 2017).
Molecular Docking Studies : Some derivatives have undergone molecular docking studies to explore their potential as medicinal agents. For example, docking studies have suggested the use of certain derivatives as potential anti-diabetic agents (Karrouchi et al., 2021).
特性
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxy-4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-14(2)31-21-9-8-15(10-22(21)30-3)19-11-20(27-26-19)23(29)28-25-13-16-12-24-18-7-5-4-6-17(16)18/h4-14,24H,1-3H3,(H,26,27)(H,28,29)/b25-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPSILQJBHZGPY-DHRITJCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CNC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CNC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-((1H-indol-3-yl)methylene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2498379.png)
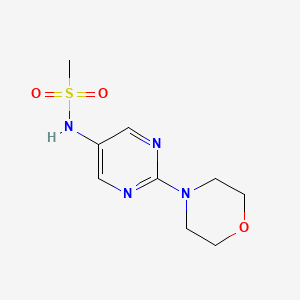

![N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2498384.png)

![2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid](/img/structure/B2498389.png)
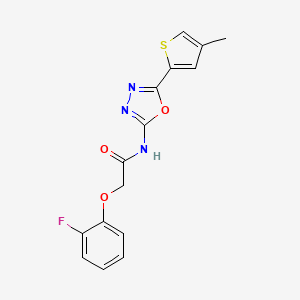
![(1R,5S)-3-methylene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498392.png)
![[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid](/img/structure/B2498393.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2498394.png)
